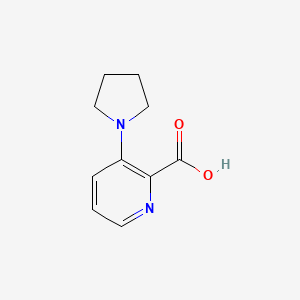

3-(Pyrrolidin-1-yl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

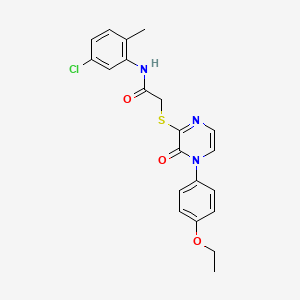

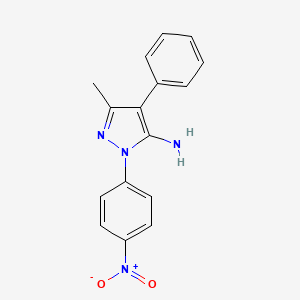

3-(Pyrrolidin-1-yl)picolinic acid is a compound with the molecular formula C10H12N2O2. It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .

Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-yl)picolinic acid has been characterized by techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyrrolidin-1-yl)picolinic acid are not detailed in the literature, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .Applications De Recherche Scientifique

Antimicrobial Activities and DNA Interactions

Research on derivatives of picolinic acid, including its characterization through spectroscopic methods and DFT calculations, has revealed their significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. These compounds have also been investigated for their DNA interactions, suggesting potential applications in the development of antimicrobial agents and in understanding the molecular basis of their activity (Ö. Tamer et al., 2018).

Synthesis Pathways

Extraction and Recovery Techniques

Studies on the reactive extraction of pyridine-2-carboxylic acid (picolinic acid) using non-toxic extractant and diluent systems have been conducted. These techniques are crucial for the recovery of carboxylic acids from dilute aqueous solutions, such as fermentation broth, highlighting their potential applications in the pharmaceutical and chemical industries (D. Datta & Sushil Kumar, 2014).

Derivatization for Analytical Applications

The preparation of picolinyl esters from long chain fatty acids and their examination by gas chromatography and mass spectrometry has been explored. This research provides valuable methods for the structural determination of fatty acids, which could be applied in food science, biochemistry, and clinical diagnostics (D. Harvey, 1982).

Proton Transfer Complexes and Antioxidant Activities

The isolation and characterization of proton transfer complexes containing picolinium as cation have been studied, along with their antioxidant activities. These findings suggest potential applications in the development of antioxidant agents and in the study of proton transfer mechanisms in various chemical and biological systems (I. A. Ansari et al., 2016).

Catalysis and Material Science

Research on the catalytic applications of picolinic acid derivatives, including their role in water oxidation and organic transformations, underscores their importance in catalysis and material science. These studies contribute to the development of more efficient catalysts for energy conversion and chemical synthesis (Yi Jiang et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-pyrrolidin-1-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXSJYZFLLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-yl)picolinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2877919.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)